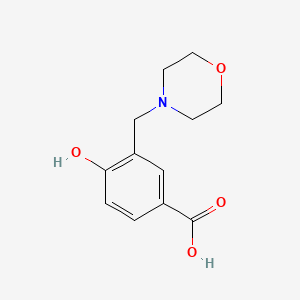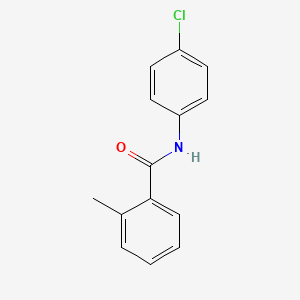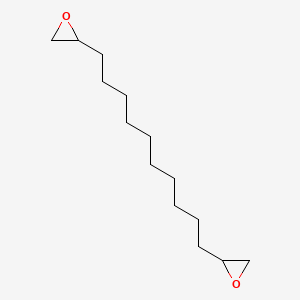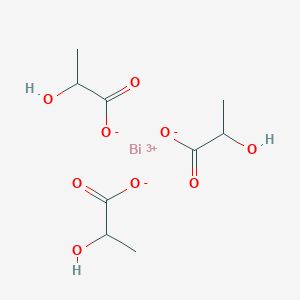
Bismuth lactate
Descripción general
Descripción
Bismuth lactate is a compound that includes bismuth, a nontoxic and inexpensive diamagnetic heavy metal . The systematic name for Bismuth lactate is Propanoic Acid, 2-Hydroxy-, Bismuth Complex . It is also known by the CAS number 6591-53-3 .
Chemical Reactions Analysis
Bismuth, the primary component of Bismuth lactate, is rather inactive but will dissolve in nitric acid or hot sulfuric acid . It forms exceptionally strong complexes with natural organic matter . Bismuth also reacts with aqueous ammonia and sodium hydroxide to produce a precipitate of Bi(OH)3 .Physical And Chemical Properties Analysis
Bismuth, the primary component of Bismuth lactate, is a high-density, silvery, pink-tinged metal . It does not oxidize in dry air, and liquid bismuth is covered by an oxide film of Bi2O3 that protects it from further oxidation .Aplicaciones Científicas De Investigación
- Their simple fabrication process and tunable shape and size make them attractive for various applications in this field .
- Their bandgap properties allow efficient utilization of visible light, making them valuable in environmental and energy applications .
- Bismuth lactate nanoparticles can be used for targeted drug delivery, imaging, and antimicrobial purposes. Their large surface area and stability contribute to their success in this field .
- This process enables chemical recycling and the generation of useful monomers or polymer precursors .
Optoelectronic Devices
Photocatalysis
Biomedicine
Polymer Depolymerization
Modification Studies and Future Prospects
Safety And Hazards
Direcciones Futuras
Studies of nanosized forms of bismuth-containing materials have recently expanded towards biomedicine due to their safety, cost-effective fabrication processes, large surface area, high stability, and high versatility in terms of shape, size, and porosity . They have desirable performance for combined cancer therapy, photothermal and radiation therapy (RT), multimodal imaging, theranostics, drug delivery, biosensing, and tissue engineering .
Propiedades
IUPAC Name |
bismuth;2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H6O3.Bi/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHGGOUPMGSLBR-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Bi+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BiO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 21716098 | |
CAS RN |
6591-53-3 | |
| Record name | Bismuth lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of bismuth lactate discussed in these research papers?
A1: While bismuth lactate is known for its medical applications, the research papers provided primarily focus on its role as an initiator in the ring-opening polymerization of lactide monomers []. This means it helps start and control the process of creating polymers from lactide, a biodegradable material.
Q2: How does the structure of the bismuth complex influence its effectiveness as a polymerization initiator?
A2: The research highlights that the sterically demanding and rigid pincer ligand in the bismuth pyridine dipyrrolide complex is crucial []. This specific ligand design creates a well-defined coordination environment around the bismuth center, directly influencing how the lactide monomers bind and react.
Q3: What makes the pincer ligand design significant in bismuth lactate polymerization?
A3: The rigid structure of the pincer ligand allows researchers to spectroscopically differentiate the enchainment of two lactide monomers []. This provides valuable insight into the early stages of polymerization and helps determine the true active species driving the reaction. Essentially, it provides a clearer picture of the polymerization mechanism.
Q4: Beyond polymerization, what other applications of bismuth lactate are mentioned in the research?
A4: One study describes the use of bismuth lactate in an environmentally friendly process for coating metal substrates []. Specifically, it's incorporated into an electro-dip coating that is free of tin and applied after a phosphating treatment. This suggests its potential in corrosion protection.
Q5: What insights into the structure of bismuth lactate are provided in the research?
A5: One study successfully synthesized and characterized bismuth (S)-lactate using single-crystal X-ray diffraction [, ]. The research revealed that the crystal structure forms a three-dimensional network, with bismuth exhibiting a high coordination number, thanks to the versatile coordination chemistry of the carboxylate groups in lactate, which can act as both chelating and bridging ligands.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

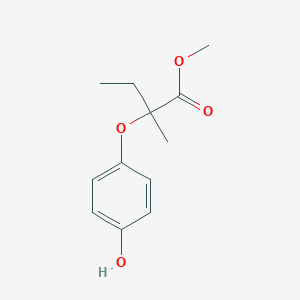
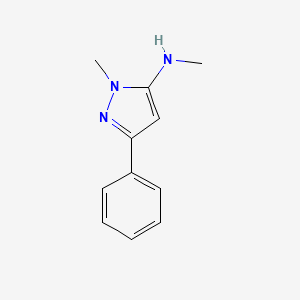
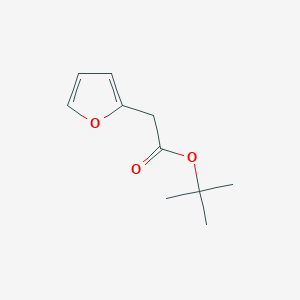
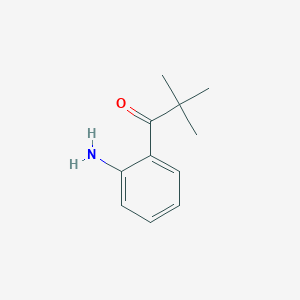

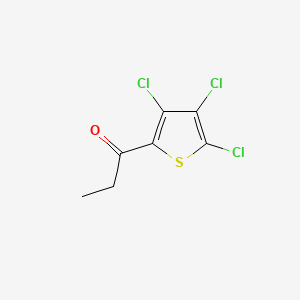

![Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]-](/img/structure/B3055553.png)
![2-({6-[(2-Hydroxyethyl)amino]pyridazin-3-yl}amino)ethan-1-ol](/img/structure/B3055555.png)
